

Addressing off-target effects of (S,R,S)-AHPC-C4-NH2 degraders

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-NH2
dihydrochloride

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Technical Support Center: (S,R,S)-AHPC-C4-NH2 Degradors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC® degraders synthesized with the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker conjugate. This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein of interest, mediating its ubiquitination and subsequent proteasomal degradation.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C4-NH2 and how does it work in a PROTAC?

(S,R,S)-AHPC-C4-NH2, also known as VH032-C4-NH2, is a chemical moiety used in the construction of PROTACs.^{[1][2][3]} It consists of two key parts:

- (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[4][5][6]}
- -C4-NH2: A 4-carbon alkyl linker with a terminal amine group, which serves as an attachment point for a ligand that binds to your protein of interest (POI).

Within a PROTAC, this component's function is to hijack the VHL E3 ligase. When the other end of the PROTAC binds to the POI, a ternary complex (POI-PROTAC-VHL) is formed, leading to the ubiquitination and degradation of the POI by the proteasome.[1][2]

Q2: What are the most common causes of off-target effects with VHL-recruiting degraders?

Off-target effects with VHL-recruiting degraders can stem from several sources:

- **Warhead-Dependent Off-Targets:** The ligand for your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.
- **VHL-Dependent Off-Targets (Neo-substrates):** The formation of the ternary complex can sometimes lead to the degradation of proteins that do not normally interact with VHL but are brought into proximity by the PROTAC.
- **Ligand-Specific Pharmacology:** The warhead or the VHL ligand itself might have biological activities independent of protein degradation, such as enzyme inhibition or receptor antagonism.[7]
- **Saturation of the Ubiquitin-Proteasome System (UPS):** At very high concentrations, PROTACs can potentially overwhelm the natural capacity of the UPS, leading to broad cellular stress and toxicity.

Q3: My cells show significant toxicity after treatment. How can I determine if it's an on-target or off-target effect?

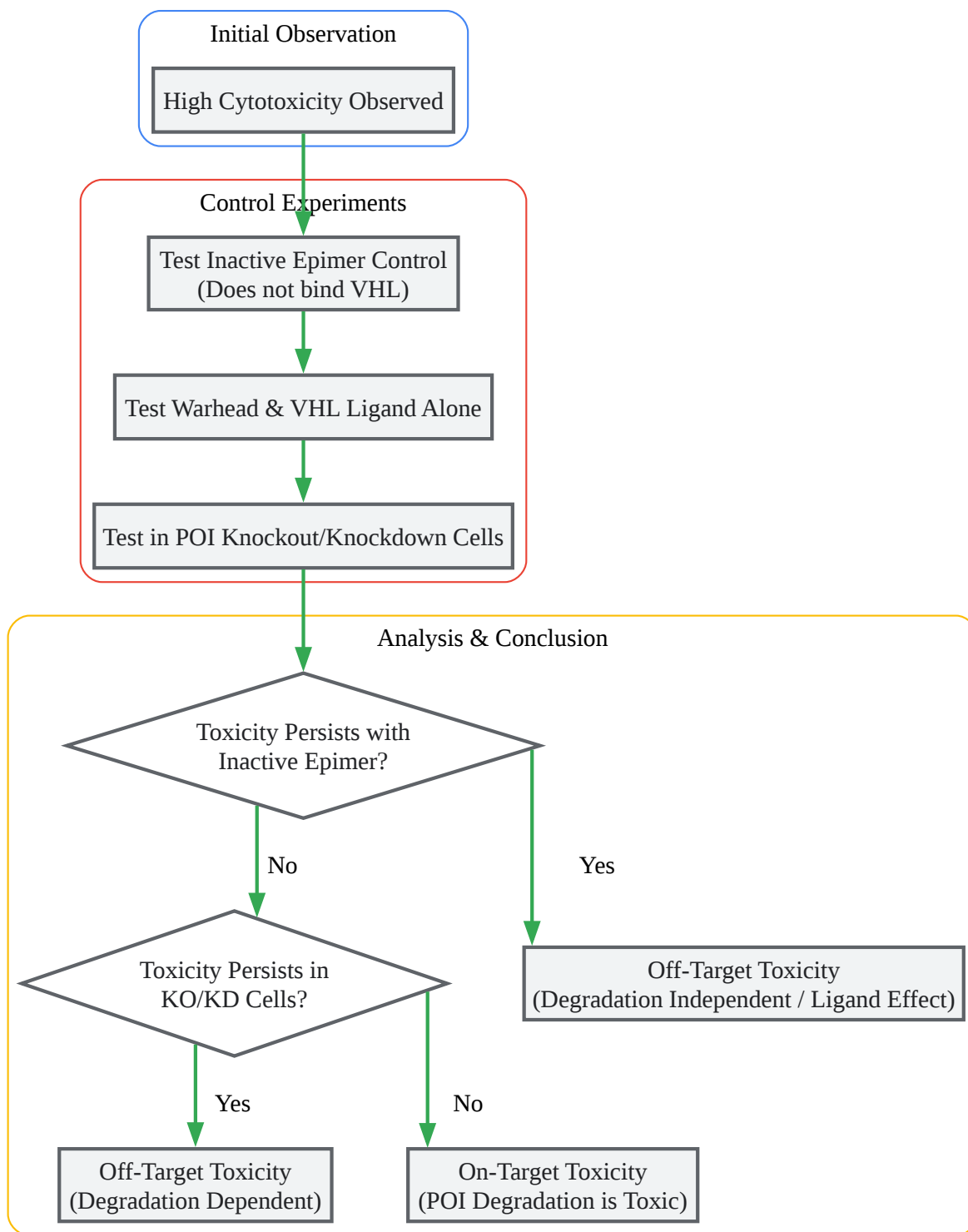
Distinguishing between on-target and off-target toxicity is a critical troubleshooting step. A systematic approach using multiple control experiments is recommended. Key strategies include testing an inactive epimer control, using ligand-only controls, and employing gene knockout/knockdown cell lines.[7] If the toxicity is found to be independent of your target protein's degradation, a global proteomics analysis can help identify unintended proteins that are being degraded.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with (S,R,S)-AHPC-C4-NH₂ based degraders.

Issue 1: High Cytotoxicity Observed in Cell Viability Assays

If your degrader exhibits cytotoxicity at concentrations required for POI degradation, it is crucial to dissect the underlying cause.



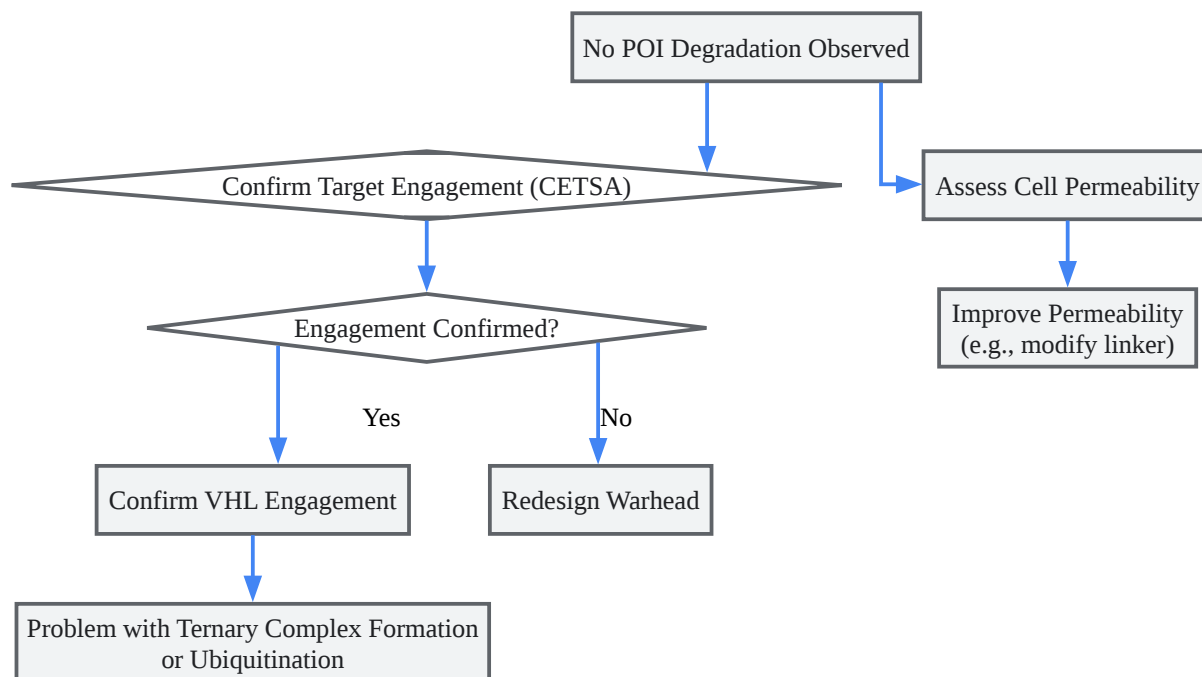
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Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.

Experimental Control	Result	Interpretation	Next Step
Inactive Epimer Control	Reduced or no toxicity	Toxicity is dependent on VHL engagement and likely due to protein degradation (on- or off-target).	Proceed to test in POI Knockout cells.
Toxicity persists	Toxicity is independent of VHL-mediated degradation. It may be due to the warhead's pharmacology.	Test warhead and VHL ligand separately.	
POI Knockout/KD Cells	Reduced or no toxicity	Toxicity is on-target and a direct consequence of degrading your POI.	This may be the desired therapeutic effect.
Toxicity persists	Toxicity is off-target and caused by the degradation of other proteins.	Perform global proteomics to identify off-targets.	
Ligand-Only Controls	Toxicity observed	The individual components (warhead or VHL ligand) are inherently toxic.	Redesign the PROTAC with a different warhead or E3 ligase recruiter.

Issue 2: No or Poor Degradation of the Target Protein

If you do not observe efficient degradation of your POI, several factors could be at play, from poor cell permeability to failure to form a stable ternary complex.



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Caption: Troubleshooting workflow for lack of protein degradation.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.

- Cell Culture and Treatment:
 - Plate cells (e.g., HEK293T, or a relevant cancer cell line) and allow them to adhere overnight.

- Treat cells with the (S,R,S)-AHPC-C4-NH₂ based degrader, an inactive control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). A shorter time point (e.g., <6 hours) is often used to identify direct targets.^[8]
- Cell Lysis and Protein Digestion:
 - Harvest and wash cells with cold PBS.
 - Lyse cells in a buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
 - Reduce, alkylate, and digest proteins into peptides using trypsin overnight.
- Isobaric Labeling (e.g., TMT):
 - Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
 - Combine the labeled samples into a single tube.
- Mass Spectrometry:
 - Analyze the combined peptide sample by LC-MS/MS. A high-resolution Orbitrap mass spectrometer is recommended.
- Data Analysis:
 - Use software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
 - Normalize the data and perform statistical analysis to identify proteins with significantly decreased abundance in the degrader-treated sample compared to controls.
 - Filter results against the inactive control to remove non-VHL-dependent changes.

The following table is a hypothetical representation of results from a global proteomics experiment designed to identify off-targets.

Protein	Gene	Fold Change (Degradation vs. Vehicle)	p-value	Fold Change (Inactive Control vs. Vehicle)	Interpretation
TargetPOI	POI1	-4.5	<0.001	-0.1	On-Target
Protein A	GENEA	-3.8	<0.001	-0.2	Potential Off-Target
Protein B	GENEB	-1.2	0.04	-1.1	Non-Specific/VHL-independent
Protein C	GENEC	-0.3	0.65	-0.2	No Significant Change

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your PROTAC is binding to its intended target within the cell.^{[9][10]} It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.^[11]

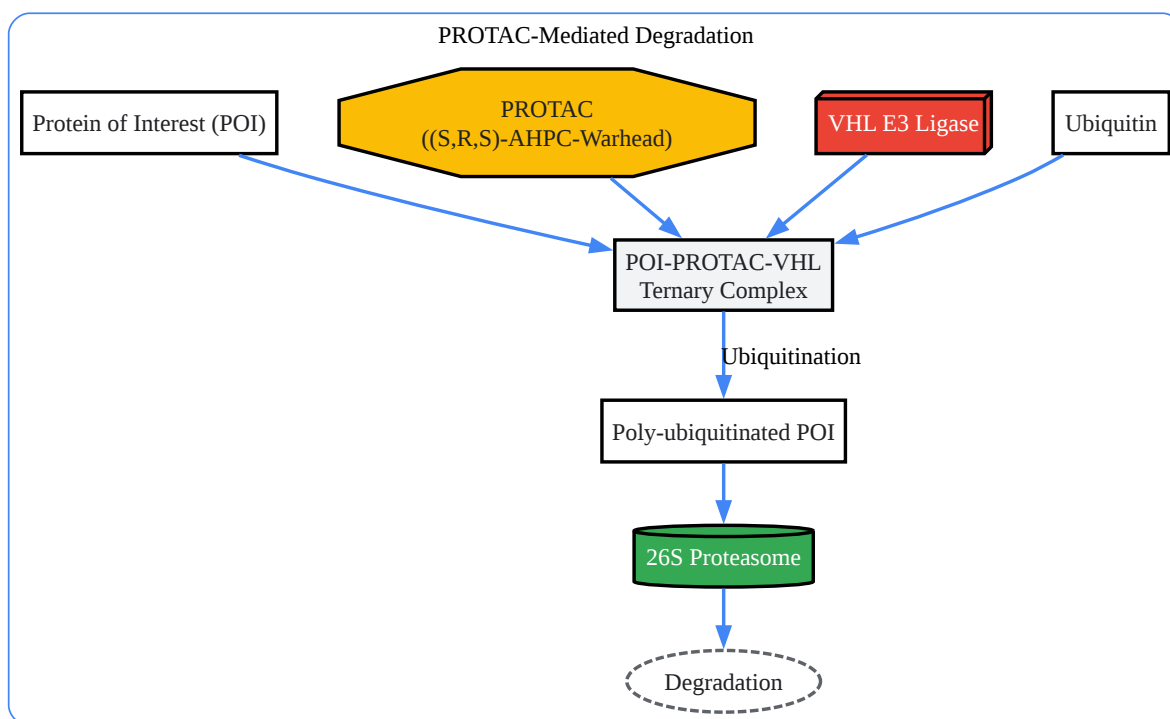
- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with your degrader or vehicle control for a short duration (e.g., 1 hour) at 37°C.^[11]
- Heat Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.^[11]

- Cell Lysis:
 - Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).[11]
- Separation of Soluble Fraction:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
- Analysis:
 - Carefully collect the supernatant (soluble fraction).
 - Analyze the amount of soluble target protein at each temperature point by Western Blot or other quantitative protein detection methods.
 - A positive result is a shift in the melting curve to a higher temperature in the degrader-treated sample compared to the vehicle control.

Signaling Pathway Visualization

On-Target VHL Pathway

The canonical substrate for the VHL E3 ligase is the Hypoxia-Inducible Factor 1-alpha (HIF-1 α).^[5] Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated, recognized by VHL, and targeted for degradation. A VHL-recruiting PROTAC hijacks this same machinery for a different target protein.



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Caption: Mechanism of action for a VHL-recruiting PROTAC.

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